N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide
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Overview
Description
N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indoline-Pyridine Intermediate: This step involves the reaction of indoline with a pyridine derivative under specific conditions, such as the presence of a base like sodium hydride (NaH) and a solvent like dimethylformamide (DMF).
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride (COCl)2 in the presence of a base like triethylamine (TEA) to form the oxalamide linkage.
Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The indoline and pyridine moieties may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can undergo redox reactions, influencing cellular pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(indolin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide: Lacks the pyridine group, which may affect its biological activity.
N1-(2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide: Lacks the indoline group, potentially altering its chemical reactivity.
N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(phenyl)oxalamide: Lacks the nitro group, which may reduce its redox potential.
Uniqueness
N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is unique due to the combination of indoline, pyridine, and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-pyridin-3-ylethyl]-N'-(3-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c29-22(23(30)26-18-7-3-8-19(13-18)28(31)32)25-15-21(17-6-4-11-24-14-17)27-12-10-16-5-1-2-9-20(16)27/h1-9,11,13-14,21H,10,12,15H2,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZVNAPJMGOSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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